![molecular formula C7H6BrN3 B152522 3-Bromo-1H-indazol-4-amine CAS No. 885521-25-5](/img/structure/B152522.png)
3-Bromo-1H-indazol-4-amine
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Overview
Description
3-Bromo-1H-indazol-4-amine is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . This compound is a derivative of indazole, which usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable .
Synthesis Analysis
Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, can be synthesized using various methods . For instance, one method involves the use of molecular hybridization strategies . The synthesis process often involves the design and creation of a novel series of 1H-indazol-3-amine scaffold derivatives .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-indazol-4-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Indazole derivatives, including 3-Bromo-1H-indazol-4-amine, can undergo various chemical reactions . For example, microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines can yield the arylhydrazones, which can further cyclize to give 1-aryl-1H-indazoles .Scientific Research Applications
HIV-1 Treatment
Indazole derivatives have been used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .
Antiproliferative Activity
Some indazole compounds exhibit antiproliferative activity against neoplastic cell lines, potentially inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .
Antitumor Activity
The 1H-indazole-3-amine structure is an effective hinge-binding fragment in cancer treatments like Linifanib , which binds with the hinge region of tyrosine kinase .
Synthesis Methodology
A new approach to synthesizing indazole derivatives from inexpensive starting materials has been described, which may be applicable to “3-Bromo-1H-indazol-4-amine” as well .
Cancer Cell Proliferation Assay
Indazole derivatives have been subjected to proliferation assays using the MTT assay to investigate their anticancer activity on various cancer cell lines .
Future Directions
Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .
Mode of Action
3-Bromo-1H-indazol-4-amine interacts with its target by binding effectively with the hinge region of the tyrosine kinase receptor . This interaction results in the inhibition of the receptor’s activity, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the tyrosine kinase receptor affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and cell cycle control . The downstream effects of these changes can lead to the inhibition of cell growth, particularly in neoplastic cell lines .
Result of Action
The result of 3-Bromo-1H-indazol-4-amine’s action is the inhibition of cell growth. This has been observed in many neoplastic cell lines, where the compound was found to cause a block in the G0–G1 phase of the cell cycle . This makes 3-Bromo-1H-indazol-4-amine a potential candidate for antitumor therapy .
properties
IUPAC Name |
3-bromo-2H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVLRQMJKZIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646252 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-25-5 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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